N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
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Description
“N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a compound that belongs to the class of organic compounds known as chromeno[2,3-b]pyridine-5-ones . These are compounds containing a Chromeno[2,3-b]pyridine moiety that carries an oxo group at the 5-position .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a chromeno[2,3-b]pyridine moiety that carries an oxo group at the 5-position . The compound has a molecular formula of C21H15FN2O3 and a molecular weight of 362.35 .Scientific Research Applications
Fluorescent Chemosensors
Research has demonstrated the synthesis of coumarin-based fluorescence probes that show selective and sensitive detection capabilities for certain metal ions in water samples. These probes, including derivatives similar to the compound , exhibit an instant turn-off fluorescence response to specific metal ions, highlighting their potential application in environmental monitoring and analysis (Karaoğlu, Yılmaz, & Menteşe, 2017).
Inhibitory Activity on Cholinesterases
Novel series of coumarin-pyridinium hybrids have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds, related to the chemical structure , showed significant activity, suggesting their potential application in the treatment of diseases related to cholinesterase activity, such as Alzheimer's disease (Vafadarnejad et al., 2018).
Novel Polyamides with Photosensitive Groups
Research into the synthesis of novel polyamides incorporating coumarin groups has been conducted, aiming at developing materials with unique photosensitive properties. These polyamides, derived from compounds structurally related to N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide, demonstrate potential applications in materials science, particularly in areas requiring photosensitive polymers (Nechifor, 2009).
Anticancer Activity
A series of chromeno[4,3-b]pyridine derivatives has been designed and synthesized, followed by evaluation for their anticancer activities, particularly against breast cancer cell lines. These studies provide insights into the therapeutic potential of compounds structurally related to this compound in oncology (Ghani, Elmorsy, & Ibrahim, 2022).
Properties
IUPAC Name |
N-benzyl-7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c1-12-15(20(26)23-11-13-5-3-2-4-6-13)10-17-19(25)16-9-14(22)7-8-18(16)27-21(17)24-12/h2-10H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFSMVOFLDPNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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